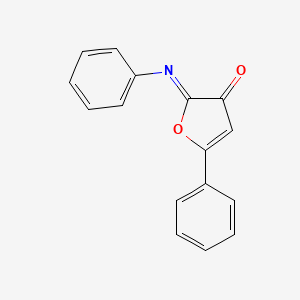

5-Phenyl-2-(phenylimino)furan-3(2h)-one

Description

Structure

3D Structure

Properties

CAS No. |

83805-49-6 |

|---|---|

Molecular Formula |

C16H11NO2 |

Molecular Weight |

249.26 g/mol |

IUPAC Name |

5-phenyl-2-phenyliminofuran-3-one |

InChI |

InChI=1S/C16H11NO2/c18-14-11-15(12-7-3-1-4-8-12)19-16(14)17-13-9-5-2-6-10-13/h1-11H |

InChI Key |

FHKPTRYNKIPOMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C(=NC3=CC=CC=C3)O2 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Insights for 5 Phenyl 2 Phenylimino Furan 3 2h One Architectures

Classical and Contemporary Approaches to the Synthesis of 5-Phenyl-2-(phenylimino)furan-3(2H)-one

The formation of the this compound scaffold can be approached by constructing the furanone ring first, followed by imination, or by forming both the ring and the exocyclic C=N bond in a concerted or tandem sequence.

Cyclization Reactions in Furanone Synthesis

The synthesis of the core 5-phenyl-3(2H)-furanone ring is a critical first step in a stepwise approach. A variety of cyclization reactions have been developed to form this heterocyclic system from acyclic precursors.

One effective method involves the base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts. organic-chemistry.org This procedure allows for the rapid and high-yield synthesis of 2-unsubstituted 5-aryl-3(2H)-furanones, including the 5-phenyl variant, under mild, ambient conditions. organic-chemistry.org The reaction proceeds via the formation of a sulfur ylide which then undergoes an intramolecular cyclization-elimination cascade to furnish the furanone ring.

Another prominent strategy is the cycloisomerization of specifically functionalized acyclic compounds. For instance, the cycloisomerization of allenic hydroxyketones can be achieved in water without the need for expensive metal catalysts, offering a green and efficient route to 3(2H)-furanones. organic-chemistry.org Similarly, γ-hydroxyalkynones serve as excellent precursors, undergoing cyclization to yield the furanone structure, often facilitated by metal catalysts. organic-chemistry.org

A more integrated approach combines the 1,4-addition of an amine to an α,β-unsaturated ketone with a subsequent intramolecular cyclization. In a method developed for related furan-3(2H)-imine derivatives, the reaction of an aniline (B41778) derivative with a suitable α,β-unsaturated ketone precursor leads to a Michael adduct. nih.govroyalsocietypublishing.org This intermediate, containing a tertiary alcohol, then undergoes an intramolecular cyclization, which simultaneously forms the furanone ring and establishes the basis for the imine functionality. nih.govroyalsocietypublishing.org

Imination Reactions in the Formation of the Exocyclic C=N Bond

The introduction of the phenylimino group at the C2 position of the furanone ring is a defining step. Direct condensation of a pre-formed 5-phenyl-3(2H)-furanone with aniline presents a significant challenge due to the poor electrophilicity of the C3-carbonyl group within the furanone scaffold. nih.govroyalsocietypublishing.org

To circumvent this, more sophisticated methods have been devised. A highly efficient strategy involves a tandem reaction sequence that begins with acyclic precursors. As described by Al-Zoubi and coworkers, the synthesis of furan-3(2H)-imine scaffolds can be achieved through a one-pot reaction of α,β-unsaturated ketones with aniline derivatives. nih.govroyalsocietypublishing.org The mechanism involves an initial 1,4-addition of the aniline to the unsaturated system, followed by an intramolecular cyclization mediated by a tertiary alcohol within the intermediate. nih.govroyalsocietypublishing.org The final step is a dehydration that yields the thermodynamically stable exocyclic C=N bond of the furan-3(2H)-imine product. royalsocietypublishing.org This approach elegantly bypasses the need to isolate the furanone intermediate and directly produces the desired iminofuranone architecture.

Multicomponent Reactions Leading to this compound

Multicomponent reactions (MCRs) represent a highly efficient strategy in synthetic chemistry, allowing for the construction of complex molecules in a single operation from three or more starting materials. This approach is well-suited for building the this compound framework.

A notable example is the copper-catalyzed three-component reaction for the synthesis of 4-arylsulfonylimino-4,5-dihydrofurans, a structurally related class of compounds. This reaction, developed by Shang et al., combines a sulfonyl azide, phenylacetylene, and a β-ketoester, demonstrating that the furan (B31954) ring and the imino functionality can be constructed concurrently using a multicomponent strategy. nih.gov

More directly applicable to the furanone core, a cooperative Lewis and Brønsted acid-catalyzed three-component coupling of 1,3-diynes, alkyl glyoxylates, and water has been shown to produce 3(2H)-furanones. nih.gov This process involves an initial copper(II)-catalyzed alkyne-carbonyl metathesis, followed by hydration and an oxa-Michael addition to form the five-membered ring. nih.gov Adapting such a strategy by replacing water with aniline as a nucleophile could potentially offer a direct MCR pathway to the target this compound.

Catalytic Strategies in the Synthesis of this compound

Catalysis is pivotal in modern organic synthesis, offering routes that are more efficient, selective, and milder than stoichiometric methods. Both transition metal catalysis and organocatalysis have been applied to the synthesis of the furanone and iminofuranone scaffolds.

Transition Metal-Catalyzed Syntheses

Transition metals such as palladium, gold, copper, and rhodium are powerful catalysts for the cyclization reactions required to form the furanone ring.

Gold and Palladium Catalysis: Gold catalysts, such as those generated from (p-CF₃C₆H₄)₃PAuCl and AgOTf, are effective in the cyclization of γ-hydroxyalkynones to give 3(2H)-furanones. organic-chemistry.org Palladium catalysis is instrumental in Suzuki-coupling reactions, which can be used to introduce the C5-phenyl group onto a pre-existing halo-furanone ring system. researchgate.net

Copper Catalysis: Copper(II) triflate has been utilized in a multicomponent synthesis of 3(2H)-furanones, showcasing its role as a Lewis acid to activate alkyne substrates. nih.gov Furthermore, CuI is used in the three-component synthesis of iminofurans, highlighting copper's versatility in forming both the heterocyclic ring and the C-N bond. nih.gov

Rhodium Catalysis: The combination of Rh(II) and Pd(0) catalysts can promote a cyclization/allylic alkylation cascade of α-diazo-δ-keto-esters to provide highly substituted 3(2H)-furanones. organic-chemistry.org

| Catalyst System | Substrate Type | Reaction Type | Product | Reference |

|---|---|---|---|---|

| (p-CF₃C₆H₄)₃PAuCl / AgOTf | γ-Hydroxyalkynones | Cycloisomerization | Substituted 3(2H)-Furanones | organic-chemistry.org |

| PdCl₂(dppf) | 4-Halo-2(5H)-furanones & Phenylboronic acid | Suzuki Coupling | 4-Phenyl-2(5H)-Furanones | researchgate.net |

| Cu(OTf)₂ | 1,3-Diynes, Alkyl glyoxylates, Water | Multicomponent Annulation | 3(2H)-Furanones | nih.gov |

| Rh(II) / Pd(0) | α-Diazo-δ-keto-esters | Cyclization/Alkylation Cascade | Substituted 3(2H)-Furanones | organic-chemistry.org |

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for synthesis. This field has provided novel strategies for activating substrates through mechanisms like enamine and iminium ion catalysis. nobelprize.org

For the synthesis of the furanone core, a simple base-induced intramolecular cyclization can be considered a form of organocatalysis, where a tertiary amine or other organic base facilitates the reaction. organic-chemistry.org More advanced organocatalytic methods have been applied to reactions of furanone derivatives. For example, chiral imidazolidinone catalysts have been used in the asymmetric Mukaiyama–Michael reaction of silyloxy furans to α,β-unsaturated aldehydes, proceeding through iminium ion activation. acs.org Similarly, the asymmetric Mannich reaction of 2(5H)-furanone with imines can provide access to enantiomerically enriched products. acs.org

While direct organocatalytic synthesis of this compound is a developing area, existing principles suggest a viable path. A potential strategy could involve the organocatalytic Michael addition of an aniline derivative to a suitable enal or enone, followed by a cyclization that is also promoted by the organocatalyst, leading to the desired heterocyclic scaffold with high stereocontrol.

| Catalyst Type | Activation Mode | Reaction Type | Relevance | Reference |

|---|---|---|---|---|

| Simple Organic Base (e.g., DABCO) | Brønsted Base Catalysis | Intramolecular Cyclization | Formation of the 5-aryl-3(2H)-furanone core | organic-chemistry.orgorganic-chemistry.org |

| Chiral Imidazolidinone | Iminium Ion Catalysis | Mukaiyama-Michael Reaction | Asymmetric functionalization of furan precursors | acs.org |

| Secondary Amines (e.g., Proline derivatives) | Enamine / Iminium Ion Catalysis | Aldol / Mannich / Michael Reactions | Asymmetric C-C and C-N bond formation | nobelprize.orgnih.gov |

| Chiral Quaternary Ammonium (B1175870) Aryloxide | Ion-Pairing Catalysis | Vinylogous Aldol Reaction | Asymmetric functionalization of 2(5H)-furanones | acs.org |

Heterogeneous Catalysis in Iminofuranone Formation

The principles of heterogeneous catalysis—utilizing catalysts in a different phase from the reactants—offer significant advantages in chemical synthesis, including simplified product purification, catalyst recovery, and potential for continuous flow processes. While specific literature detailing the heterogeneous catalytic synthesis of this compound is limited, the synthesis of related furanone cores provides a strong basis for developing such methodologies.

Researchers have successfully employed magnetic nanoparticles as a recyclable catalyst for furanone synthesis. For instance, Fe3O4 nanoparticles functionalized with sulfamic acid have been used as a novel organic-inorganic hybrid heterogeneous catalyst. researchgate.net This catalyst effectively promoted a one-pot, three-component reaction of aryl aldehydes, 4-amino pyridine (B92270), and dimethyl acetylenedicarboxylate (B1228247) to yield 3,4,5-trisubstituted furan-2(5H)-ones. researchgate.net The magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet, and it has demonstrated good reusability over several cycles. researchgate.net

Another promising area is the use of solid acid catalysts, such as heteropolyacids supported on metal oxides. Catalysts based on H3PW12O40 (HPW) supported on niobia (Nb2O5) have been developed for the conversion of glucose to 5-hydroxymethylfurfural (B1680220) (HMF), a key furan derivative. researchgate.net These materials possess strong Brønsted acid sites, which are crucial for the dehydration and cyclization reactions that form the furan ring. researchgate.net It is plausible that such robust solid acid catalysts could be adapted for the cyclization steps required in the formation of the 5-phenyl-3(2H)-furanone core from appropriate acyclic precursors.

Table 1: Examples of Heterogeneous Catalysis in the Synthesis of Furan Derivatives

| Catalyst | Reactants | Product Type | Yield | Source |

|---|---|---|---|---|

| Sulfamic acid functionalized Fe3O4 NPs | Aryl aldehydes, 4-amino pyridine, DMAD | 3,4,5-Trisubstituted furan-2(5H)-ones | High | researchgate.net |

This table presents data for the synthesis of related furanone structures, suggesting potential catalytic systems for the target compound.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. This involves the use of safer solvents, improving atom economy, and enhancing energy efficiency.

A key tenet of green chemistry is the reduction or elimination of hazardous solvents. Water, being non-toxic, non-flammable, and abundant, is an ideal green solvent. A simple and efficient protocol for the synthesis of 3(2H)-furanones has been achieved through the cycloisomerization of allenic hydroxyketones in water, notably in the absence of any metal catalyst. organic-chemistry.org This approach highlights the potential for forming the core furanone structure of the target molecule under benign conditions.

Solvent-free reactions, often facilitated by microwave irradiation, represent another significant green strategy. Microwave-assisted synthesis has been successfully used for the Claisen–Schmidt condensation to produce furan chalcones, achieving excellent yields in significantly reduced reaction times compared to conventional heating. semanticscholar.org This methodology could potentially be applied to the condensation step in a synthetic route towards this compound.

Furthermore, deep eutectic solvents (DES) are emerging as green and recyclable alternatives to traditional volatile organic compounds. The Paal-Knorr furan synthesis, a classic method for forming furan rings, has been effectively carried out by heating a 1,4-dione in a choline (B1196258) chloride/urea mixture, affording the desired 2,5-diphenylfuran (B1207041) in high yield. chemicalbook.com

Table 2: Green Synthetic Approaches to Furanone and Furan Scaffolds

| Method | Key Feature | Substrate Type | Product Type | Source |

|---|---|---|---|---|

| Water-mediated cycloisomerization | No metal catalyst, water as solvent | Allenic hydroxyketones | 3(2H)-Furanones | organic-chemistry.org |

| Microwave-assisted condensation | Reduced reaction time, high yield | Arylfuran-2-carbaldehydes, acetophenone | Furan chalcones | semanticscholar.org |

Atom economy (AE) is a central concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Syntheses with high atom economy are inherently less wasteful. Multicomponent reactions (MCRs) are exemplary in this regard, as they combine three or more reactants in a single operation to form a product that contains most or all of the atoms of the starting materials.

The synthesis of substituted furan-2(5H)-ones via a three-component reaction of aryl aldehydes, an amine, and dimethyl acetylenedicarboxylate is a practical example of a high-AE process. researchgate.net A hypothetical MCR for the synthesis of this compound could involve the reaction of a phenyl-substituted α-keto acid, an aniline, and an alkyne. Such a convergent approach would likely have a significantly higher atom economy than a linear synthesis requiring multiple steps, protection/deprotection sequences, and stoichiometric reagents.

Table 3: Theoretical Atom Economy (AE) for a Hypothetical MCR Synthesis

| Reactant A | Reactant B | Reactant C | Product | Byproduct | Theoretical AE (%) |

|---|

Calculation: AE = (Molar Mass of Product / Sum of Molar Masses of all Reactants) x 100. This is a hypothetical pathway for illustrative purposes.

Beyond atom economy, metrics like Reaction Mass Efficiency (RME) provide a more holistic view by considering the masses of all materials used, including solvents and reagents, relative to the mass of the final product. Optimizing syntheses to improve both AE and RME is a crucial goal in the sustainable production of chemical entities like this compound.

Stereoselective and Enantioselective Synthesis of Chiral this compound Derivatives

While this compound itself is an achiral molecule, the introduction of substituents can lead to chiral derivatives, either by creating a stereogenic center on the furanone ring or by establishing axial chirality. The synthesis of single-enantiomer compounds is critical in medicinal chemistry, and enantioselective catalysis offers the most efficient means to achieve this.

A highly relevant and modern approach for introducing chirality involves the synthesis of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. Atropisomers containing five-membered heterocyclic rings have been a challenging synthetic target due to their lower rotational barriers compared to six-membered ring systems. researchgate.netntu.ac.uk However, recent advances have demonstrated the successful enantioselective synthesis of furan-containing biaryl atropisomers using chiral transition-metal catalysts. researchgate.netntu.ac.uk

Specifically, a chiral Rhodium(III) complex has been utilized for the enantioselective C−H functionalization and coupling of furan derivatives with diazonaphthoquinones to construct axially chiral biaryls with high enantioselectivity. researchgate.netntu.ac.uk This strategy could be conceptually applied to create a chiral derivative of the target molecule, for instance, by synthesizing a precursor with a suitable directing group on the 5-phenyl ring and then performing an enantioselective C-H arylation to introduce a sterically demanding group, thus creating a chiral axis.

Table 4: Enantioselective Synthesis of Furan-Containing Atropisomers using a Chiral Rh(III) Catalyst

| Furan Substrate | Arylating Agent | Yield (%) | ee (%) | Source |

|---|---|---|---|---|

| 2-(1-Naphthyl)furan derivative | Diazonaphthoquinone | 90 | 95 | researchgate.netntu.ac.uk |

| 2-(Benzofuran-3-yl)furan derivative | Diazonaphthoquinone | 85 | 92 | researchgate.netntu.ac.uk |

This table summarizes results for related furan atropisomers, indicating a viable strategy for chiral derivatives of the target compound.

Other potential strategies for asymmetric synthesis include the use of chiral auxiliaries. For example, chiral non-racemic bicyclic lactams can be derived from the condensation of δ-oxoacids with enantiopure phenylglycinol, which can then be elaborated into chiral piperidines. rsc.org A similar approach could be envisioned where a chiral auxiliary directs the formation of a stereocenter on the furanone ring, followed by its subsequent removal.

Reactivity Profiles and Transformational Chemistry of 5 Phenyl 2 Phenylimino Furan 3 2h One

Ring-Opening and Ring-Closure Reactions of the Furanone Core of 5-Phenyl-2-(phenylimino)furan-3(2H)-one

The furanone ring system is susceptible to various transformations that can lead to either the cleavage of the heterocyclic core or its rearrangement into different cyclic structures. These reactions are often dictated by the nature of the attacking reagent and the reaction conditions.

Nucleophilic Ring-Opening Pathways

The furanone core of this compound possesses electrophilic centers that are susceptible to attack by nucleophiles. A significant reaction pathway involves the aminolysis of the related 2-(arylimino)-5-(het)arylfuran-3(2H)-ones, which results in the opening of the furanone ring. researchgate.net This reaction proceeds through the nucleophilic attack of an amine on the furanone ring, leading to the formation of N-aryl-4-amino-4-(het)aryl-2-oxobut-3-enamides. researchgate.net This transformation highlights the instability of the five-membered ring under the influence of nucleophilic reagents, a characteristic shared by 5-arylfuran-2,3-diones which readily cleave under mild conditions. researchgate.net

The general susceptibility of furanone derivatives to ring-opening by nucleophiles is a well-documented phenomenon. For instance, reactions of 2(5H)-furanones with nitrogen-containing nucleophiles like amines can lead to the opening of the furanone ring and subsequent cyclization to form pyrrolone moieties. beilstein-journals.org Similarly, the interaction with dinucleophiles can result in recyclization, where the furan (B31954) ring opens and a new heterocyclic system is formed. beilstein-journals.org

| Nucleophile | Product Type | Reference |

| Amines | N-aryl-4-amino-4-(het)aryl-2-oxobut-3-enamides | researchgate.net |

| Hydrazine (B178648) Derivatives | Pyridazinone systems | beilstein-journals.org |

| Dinucleophiles | Recycled heterocyclic systems | beilstein-journals.org |

Thermal and Photochemical Ring Transformations

The thermal and photochemical reactivity of furanones can lead to various structural rearrangements and decompositions. While specific studies on the thermal decomposition of this compound are not extensively documented, research on related furanones provides insight into potential pathways. For example, the thermal decomposition of 2(3H)- and 2(5H)-furanones can proceed via a 1,2-H-transfer reaction to an open-ring ketenoic aldehyde, which can then cyclize to an isomeric structure or fragment into smaller molecules like acrolein and carbon monoxide. researchgate.net The presence of substituents, such as a methyl group, can influence the decomposition pathways, leading to different products. researchgate.net

Photochemical reactions of furanones are also a subject of interest, often involving radical intermediates. researchgate.net The specific outcomes of photochemical transformations are highly dependent on the wavelength of light used and the presence of photosensitizers.

Reactions Involving the Phenylimino Moiety of this compound

The exocyclic C=N bond of the phenylimino group is a key reactive site, participating in hydrolysis, transimination, reduction, and oxidation reactions.

Hydrolysis and Transimination Reactions

The imine functionality is susceptible to hydrolysis, a reaction that can be catalyzed by acid. masterorganicchemistry.com In the case of this compound, hydrolysis would be expected to yield 5-phenylfuran-2,3-dione and aniline (B41778). The mechanism typically involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water. masterorganicchemistry.com

Transimination, the exchange of the imino group with another amine, is also a plausible reaction pathway. This type of reaction has been observed in related systems, such as the transamination of 3-[(dimethylamino)methylidene]-5-arylfuran-2(3H)-thiones with aromatic amines. mdpi.comsciforum.net The reaction likely proceeds via a nucleophilic attack of the incoming amine on the imine carbon, followed by the elimination of the original amine.

| Reagent | Reaction Type | Expected Product | Reference |

| Water (acid-catalyzed) | Hydrolysis | 5-Phenylfuran-2,3-dione and Aniline | masterorganicchemistry.com |

| Primary Amines | Transimination | New 2-(arylimino)furan-3(2H)-one derivative | mdpi.comsciforum.net |

Reduction and Oxidation of the Imino Group

The reduction of the imine bond in this compound would lead to the corresponding secondary amine, 5-phenyl-2-(phenylamino)furan-3(2H)-one. Various reducing agents can be employed for the reduction of imines, with the choice of reagent depending on the desired selectivity and the presence of other functional groups in the molecule.

The oxidation of the N-aryl imino group presents a more complex scenario. The oxidation of N-aryl amines can lead to the formation of N-aryl nitrenoids, which are highly reactive intermediates capable of undergoing various C-N bond-forming reactions. sci-hub.seorganic-chemistry.org The specific products would depend on the oxidant used and the reaction conditions. The metabolic N-oxidation of arylamines is a known pathway that can lead to N-hydroxy arylamines, which are often implicated as reactive intermediates. nih.gov

Electrophilic and Nucleophilic Substitutions on the Aromatic Rings and Furanone Skeleton of this compound

The presence of two phenyl rings and an electron-rich furanone core provides multiple sites for substitution reactions.

The phenyl rings in this compound can undergo electrophilic aromatic substitution. The phenyl group attached to the furanone ring at the 5-position and the phenyl group of the imino moiety are both susceptible to attack by electrophiles. The directing effects of the furanone and imino substituents will influence the position of substitution (ortho, meta, or para) on each ring. wikipedia.org Phenols, which are structurally related to the enol form of the furanone, are highly activated towards electrophilic substitution, typically at the ortho and para positions. byjus.comlibretexts.orglibretexts.org

Nucleophilic substitution on the furanone ring itself is also possible, particularly if the ring is substituted with good leaving groups. For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones are known to be highly reactive towards nucleophiles. nih.gov While this compound does not possess such labile groups, the electrophilic nature of the carbonyl carbon and the conjugated system could facilitate nucleophilic attack under certain conditions.

Functionalization of the Phenyl Substituents

The presence of two phenyl rings in the structure of this compound offers opportunities for various functionalization reactions. Standard electrophilic aromatic substitution reactions can be employed to introduce a wide array of substituents onto these rings, thereby modulating the electronic and steric properties of the entire molecule. For instance, nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can be performed on the phenyl rings. The specific conditions for these reactions would need to be carefully optimized to control the regioselectivity and to avoid undesired side reactions involving the reactive furanone-imine core.

Research on related structures, such as 3-phenyl-5-methyl-2H,5H-furan-2-ones, has demonstrated that varying substituents on the phenyl ring can significantly influence the biological activity of the molecule. nih.gov A series of these compounds with different substituents on the phenyl ring were synthesized and evaluated for their antifungal properties. nih.gov This suggests that the functionalization of the phenyl groups in this compound could be a valuable strategy for tuning its chemical and biological properties.

Furthermore, the synthesis of various 5-phenyl-2-furan derivatives often involves the introduction of the phenyl group through cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.net This highlights the feasibility of constructing a library of this compound analogs with diverse substitution patterns on the phenyl rings.

Reactivity at the Furanone Ring Positions

The furanone ring is a highly reactive moiety susceptible to a variety of transformations. The presence of a carbonyl group conjugated with a double bond makes it a good Michael acceptor. nih.govsemanticscholar.org Nucleophilic attack can occur at several positions, leading to either addition products or ring-opening and subsequent recyclization.

The reactivity of the furanone ring is influenced by the substituents present. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones are known to be highly reactive due to the presence of labile halogen atoms and a hydroxyl group, which offer additional sites for substitution. nih.govsemanticscholar.org While this compound lacks these specific activating groups, the fundamental reactivity of the furanone core remains.

Studies on substituted furan-2(5H)-ones have shown that they can undergo recyclization processes when treated with nitrogen-containing nucleophiles like amines and hydrazines. beilstein-journals.org The reaction pathway often involves the opening of the furanone ring followed by cyclization to form new heterocyclic systems such as pyrrolones or pyridazinones. beilstein-journals.org For instance, the interaction of 2H-furo[3,2-b]pyran-2-ones with various N-nucleophiles demonstrated that the reaction's direction depends on the type of nitrogen-containing reagent used. beilstein-journals.org

Pericyclic Reactions and Cycloadditions Involving this compound

Pericyclic reactions represent a significant class of transformations in organic chemistry, proceeding through a concerted, cyclic transition state. msu.edu The conjugated π-system within the furanone ring of this compound, as well as the potential for it to act as a dienophile, makes it a candidate for various cycloaddition reactions.

[4+2] Cycloaddition Reactions (Diels-Alder Type)

The furan ring system is known to participate as a diene in Diels-Alder reactions. nih.govrsc.orgumn.edu However, the reactivity and selectivity of furans in these [4+2] cycloadditions can be influenced by substituents. rsc.org In the case of this compound, the furanone double bond could potentially act as a dienophile, reacting with a suitable diene. The presence of the electron-withdrawing imino and carbonyl groups would activate the double bond for such a reaction.

Conversely, the furan moiety itself could act as the diene component. Studies on the Diels-Alder reactions of furans have shown that both reactivity and stereoselectivity are sensitive to the electronic nature of the substituents. rsc.org Electron-donating groups on the furan ring generally increase reactivity. rsc.org The phenyl group at the 5-position and the phenylimino group at the 2-position will have a significant electronic influence on the furanone's dienic or dienophilic character. For instance, research on 3,5-diphenyl-2-phosphafuran demonstrated its potency as a diene in Diels-Alder reactions with various dienophiles. mit.edu

It is also worth noting that in some cases, furan-2(3H)-ones have been shown to be unreactive in certain cycloadditions. For example, 5-phenylfuran-2(3H)-one did not yield a product in an attempted [8+2]-cycloaddition reaction under specific organocatalytic conditions. nih.gov

[3+2] Cycloaddition Reactions

The double bond within the furanone ring of this compound can also participate in [3+2] cycloaddition reactions with 1,3-dipoles. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. nih.gov

Examples of 1,3-dipoles that could potentially react with the furanone double bond include nitrilimines, nitrile oxides, and azides. nih.govrsc.org The regioselectivity of these cycloadditions would be governed by the electronic properties of both the furanone and the 1,3-dipole. Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to understand the reactivity and chemoselectivity of [3+2] cycloaddition reactions. nih.gov

For instance, the in-situ generation of 5-hydroxymethyl-furan-2-nitrileoxide and its subsequent trapping with various dipolariphiles has been shown to efficiently produce isoxazole (B147169) derivatives. researchgate.net This suggests that the furanone core of this compound could serve as a dipolarophile in reactions with similar nitrile oxides.

Derivatization Strategies for Expanding the Chemical Space of this compound

Expanding the chemical space around the this compound core is crucial for exploring its potential applications. This can be achieved through various derivatization strategies targeting different parts of the molecule.

Modification of Exocyclic Substituents

The exocyclic phenylimino group presents a key site for modification. The imine bond can be susceptible to hydrolysis under certain conditions, which could lead to the corresponding furanone with a carbonyl group at the 2-position. This transformation would significantly alter the chemical properties and reactivity of the molecule.

Furthermore, the nitrogen atom of the imino group could potentially be a site for further reactions. For example, it might be possible to alkylate or acylate the imine nitrogen, although this would depend on its nucleophilicity and steric accessibility.

The phenyl group attached to the imine nitrogen can also be functionalized using standard aromatic substitution reactions, as discussed in section 3.3.1. This would allow for the introduction of a wide range of functional groups, providing a means to fine-tune the molecule's properties. For instance, the synthesis of a series of 5-phenyl-2-furan derivatives containing a 1,3-thiazole moiety has been reported, demonstrating the feasibility of introducing complex heterocyclic substituents. nih.gov

Introduction of Heteroatoms or Functional Groups

The scaffold of this compound and related 2(3H)-furanones allows for the introduction of various heteroatoms and functional groups through several synthetic strategies. These transformations often target the reactive C-3 position or involve reactions with the exocyclic imino group, leading to a diverse array of functionalized derivatives.

One key method for functionalization is the reaction of the related 5-arylfuran-2(3H)-ones with diazonium salts. This reaction introduces a nitrogen-containing hydrazono group at the C-3 position, yielding 5-aryl-3-(arylhydrazono)furan-2(3H)-ones. This transformation expands the synthetic utility of the furanone core by incorporating a new reactive moiety.

Furthermore, the furanone ring can undergo reactions that lead to the incorporation of sulfur. For instance, the reaction of 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one, a derivative which can be conceptually linked to the furanone scaffold, with phosphorus pentasulfide results in the corresponding pyridazine-3(2H)-thione, demonstrating the introduction of a sulfur atom in place of the carbonyl oxygen. nih.gov

The introduction of other functional groups can be achieved through condensation reactions. For example, the related 3-formylchromone readily reacts with active methylene (B1212753) compounds like malonic acid derivatives in the presence of a base such as pyridine (B92270). researchgate.net This type of condensation can be envisioned for 2-(phenylimino)furan-3(2H)-ones, potentially at the C-4 position if suitably activated, to introduce new carbon-based functional groups.

The following table summarizes the types of heteroatoms and functional groups that can be introduced into related furanone structures, suggesting potential transformations for this compound.

| Starting Material Class | Reagent | Functional Group/Heteroatom Introduced | Resulting Compound Class |

| 5-Aryl-2(3H)-furanones | Aryl diazonium salts | Hydrazono group (Nitrogen) | 5-Aryl-3-(arylhydrazono)furan-2(3H)-ones |

| Pyridazin-3(2H)-one | Phosphorus pentasulfide | Thione (Sulfur) | Pyridazine-3(2H)-thione |

| 3-Formylchromone | Malonic acid derivatives | Acrylate moiety (Carbon) | β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acids |

Mechanistic Investigations of Key Transformations of this compound

The transformations of this compound and its analogs often involve complex reaction mechanisms, including ring-opening and ring-closing sequences, cycloadditions, and rearrangements. Mechanistic studies, while not always available for the exact title compound, can be inferred from the behavior of structurally related systems.

Reaction with Hydrazines to form Pyridazinones:

A significant transformation of the 2(3H)-furanone core is its reaction with hydrazine derivatives to yield pyridazin-3(2H)-ones. The reaction of 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate (B1144303) in ethanol (B145695) leads to the formation of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones. nih.gov

The proposed mechanism for this transformation involves a nucleophilic attack of the hydrazine at the C-5 position of the furanone ring. This is followed by the opening of the lactone ring. Subsequent intramolecular cyclization through condensation between the second nitrogen atom of the hydrazine and the carbonyl group at C-2, followed by dehydration, leads to the formation of the stable six-membered pyridazinone ring.

Reaction with Active Methylene Compounds:

The condensation of related heterocyclic systems like 3-formylchromone with active methylene compounds such as 2,4-pentanedione proceeds through an initial base-catalyzed Knoevenagel condensation. researchgate.net This is followed by a nucleophilic attack of a base or another nucleophile present in the reaction mixture on the pyrone ring, leading to its opening. Subsequent cyclization and rearrangement can lead to the formation of new heterocyclic structures. For instance, the reaction with 2,4-pentanedione in the presence of ammonium (B1175870) acetate (B1210297) leads to the formation of a substituted pyridine derivative. researchgate.net This suggests that the furanone ring of this compound could be susceptible to similar ring-opening and recyclization pathways when treated with appropriate nucleophiles and active methylene compounds.

Formation of Pyrazole (B372694) Derivatives:

The reaction of 3,5-diamino-4-phenylpyrazole with various 1,3-dicarbonyl compounds leads to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. rsc.org While not a direct transformation of the title compound, it highlights a common synthetic strategy where a pre-formed heterocyclic amine reacts with a dicarbonyl species. One could envision a scenario where the 2-(phenylimino)furan-3(2H)-one ring is first opened by a nucleophile to generate a dicarbonyl-like intermediate, which could then react with a dinucleophile like hydrazine to form a pyrazole. The synthesis of pyrazole derivatives containing a 5-phenyl-2-furan moiety has been reported through the amidation reaction between furan carboxylic acid derivatives and 1H-pyrazole. researchgate.net

The following table outlines the key mechanistic steps for some of the discussed transformations.

| Transformation | Key Mechanistic Steps |

| Furanone to Pyridazinone | 1. Nucleophilic attack by hydrazine at C-5. 2. Lactone ring opening. 3. Intramolecular cyclization and dehydration. |

| Reaction with Active Methylene Compounds (in related systems) | 1. Knoevenagel condensation. 2. Nucleophilic attack and ring opening. 3. Recyclization and rearrangement. |

Advanced Spectroscopic and Structural Elucidation of 5 Phenyl 2 Phenylimino Furan 3 2h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For complex structures like 5-Phenyl-2-(phenylimino)furan-3(2h)-one, a combination of one-dimensional and two-dimensional NMR techniques is employed to assign all proton (¹H) and carbon (¹³C) signals unequivocally and to elucidate through-bond and through-space correlations, which are vital for conformational and configurational analysis.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unraveling the intricate spin systems present in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For the furanone core, COSY would establish the connectivity between adjacent protons. In derivatives with substituted phenyl rings, it would delineate the coupling patterns of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful technique for assigning carbon signals based on their attached protons. For instance, the proton signal of the C4-H would show a cross-peak with the C4 carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of protons, providing insights into the molecule's conformation and stereochemistry. For this compound, NOESY could reveal through-space interactions between the protons of the phenyl group at the 5-position and the protons of the phenylimino group, helping to define their relative orientation.

A comprehensive analysis of these 2D NMR spectra would allow for the complete assignment of all ¹H and ¹³C chemical shifts and provide a detailed picture of the molecule's conformation in solution.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| C2 | - | ~160 | H (phenylimino) → C2 | H (phenylimino) ↔ H (furanone) |

| C3 | - | ~190 | H4 → C3 | - |

| C4 | ~6.5 | ~120 | H4 → C2, C5 | H4 ↔ H (phenyl at C5) |

| C5 | - | ~170 | H4 → C5 | - |

| Phenyl at C5 | 7.2-7.5 | 125-135 | H (phenyl) → C4, C5 | H (ortho) ↔ H4 |

| Phenylimino | 7.0-7.3 | 120-145 | H (phenylimino) → C2 | H (ortho) ↔ H (furanone) |

Solid-State NMR for Crystalline Forms

Dynamic NMR Studies of Rotational Barriers

The this compound molecule possesses several rotatable single bonds, such as the C-N bond of the imine and the C-C bonds connecting the phenyl rings to the core structure. Rotation around these bonds may be hindered, leading to the existence of different conformers that can interconvert. Dynamic NMR (DNMR) is a technique used to study these dynamic processes. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rate of interconversion and calculate the activation energy (rotational barrier) for these processes. For instance, at low temperatures, the rotation around a hindered bond might be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rotation becomes faster, causing the signals to broaden and eventually coalesce into a single averaged signal. Such studies have been performed on related heterocyclic systems to quantify rotational barriers. nih.gov

X-ray Crystallography for Precise Molecular Architecture Determination of this compound

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate information on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular structure.

Single-Crystal X-ray Diffraction Analysis

To perform a single-crystal X-ray diffraction analysis, a suitable single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

The resulting structural data would include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds. This data would confirm the geometry of the furanone ring and the phenyl substituents.

Torsional Angles: These angles describe the conformation of the molecule, for example, the twist of the phenyl rings relative to the furanone core.

In a related study, the crystal structures of 4-phenylnaphtho[2,3-c]furan-1(3H)-one and its isomers were determined, revealing key geometric parameters and intermolecular contacts. mdpi.comdtic.mil

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Furan-Containing Compound (Note: This table presents data for a related compound, 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, as specific data for the title compound was not available. researchgate.netnih.gov This illustrates the type of information obtained from such an analysis.)

| Parameter | Value |

| Chemical Formula | C₁₂H₉N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.195 (3) |

| b (Å) | 5.6162 (8) |

| c (Å) | 14.958 (3) |

| β (°) | 107.00 (2) |

| Volume (ų) | 1060.0 (3) |

| Z | 4 |

Supramolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a study known as crystal packing. This arrangement is governed by various non-covalent intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces.

For this compound, potential supramolecular interactions would include:

π-π Stacking: The aromatic phenyl rings can stack on top of each other, contributing to the stability of the crystal structure. The centroid-centroid distance between stacked rings is a key parameter.

C-H···π Interactions: A hydrogen atom attached to a carbon can interact with the electron cloud of a nearby phenyl ring.

Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, derivatives could be designed to include them, which would significantly influence the crystal packing. For instance, in the crystal structure of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, N—H⋯N hydrogen bonds link molecules into layers. nih.gov

The analysis of these interactions is often aided by Hirshfeld surface analysis, which provides a graphical representation of intermolecular contacts and their relative contributions to the crystal packing. nih.gov Understanding these supramolecular assemblies is critical as they can influence the material's physical properties, such as melting point, solubility, and solid-state reactivity.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and for proposing fragmentation patterns. For this compound, HRMS provides the exact mass of the molecular ion, confirming its chemical formula, C₁₆H₁₁NO₂. The primary utility of HRMS in structural elucidation, however, lies in its ability to reveal the fragmentation pathways of the molecule under ionization, typically through electron impact (EI) or electrospray ionization (ESI).

The fragmentation of the furanone ring is a key process. Studies on related 3(2H)-furanone structures show that a common fragmentation pathway involves the opening of the lactone ring. imreblank.ch For this compound, initial fragmentation is expected to involve cleavages at the most labile bonds, such as the C-N bond of the imine or losses of small neutral molecules like carbon monoxide (CO).

A plausible fragmentation pathway initiated by ESI would begin with the protonated molecule [M+H]⁺. Subsequent fragmentation could proceed through several routes, including the loss of the phenylimino group, cleavage of the furanone ring, and fragmentations within the phenyl rings.

Table 1: Proposed HRMS Fragmentation Ions of this compound

| m/z (Proposed) | Formula | Description of Fragment |

|---|---|---|

| 250.0811 | [C₁₆H₁₂NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 222.0862 | [C₁₆H₁₂NO]⁺ | Loss of Carbon Monoxide (CO) from the furanone ring |

| 172.0757 | [C₁₀H₈O₂]⁺ | Loss of Phenylimine |

| 144.0808 | [C₁₀H₈O]⁺ | Loss of Phenylimine and Carbon Monoxide |

| 118.0651 | [C₈H₈N]⁺ | Phenyliminium ion |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion from phenyl group fragmentation |

Tandem Mass Spectrometry (MS/MS) is a powerful technique to confirm the proposed fragmentation pathways by isolating a specific precursor ion and subjecting it to further fragmentation. phcog.comnih.gov In an MS/MS experiment on this compound, the protonated molecular ion ([M+H]⁺ at m/z 250.0811) would be selected in the first mass analyzer. This ion is then passed into a collision cell where it undergoes Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting product ions are then analyzed in a second mass analyzer.

This technique allows for the establishment of clear precursor-product ion relationships. For instance, selecting the m/z 222 ion (postulated as [M+H-CO]⁺) and fragmenting it further would help confirm the initial loss of carbon monoxide. Similarly, the presence of product ions at m/z 77 and 91 would strongly support the existence of the phenyl and phenylimino moieties within the parent structure. Techniques like Multiple Reaction Monitoring (MRM) can be developed based on these specific transitions for highly sensitive and selective quantification of the compound in complex matrices. nih.govnih.gov

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers and conformers that may be indistinguishable by mass alone.

For this compound, IMS could be particularly insightful. The molecule may exist in different conformational states due to the rotation around the single bonds connecting the phenyl rings and the imino group to the furanone core. These different conformers would have distinct three-dimensional shapes and therefore different drift times in the IMS cell. This allows for their separation and individual characterization.

The key parameter derived from an IMS experiment is the collision cross-section (CCS), which is a measure of the ion's effective area in the gas phase. Determining the CCS value for the [M+H]⁺ ion of this compound provides a valuable physicochemical descriptor that can be compared with theoretical models. The use of a chiral selector in the drift gas could potentially even allow for the separation of enantiomers of chiral derivatives. rsc.org

Table 2: Hypothetical Ion Mobility Data for this compound Conformers

| Ion Species | Proposed Conformer | Drift Time (ms) (Hypothetical) | Collision Cross-Section (CCS) in N₂ (Ų) (Hypothetical) |

|---|---|---|---|

| [M+H]⁺ | Planar Conformer | 15.2 | 165.4 |

| [M+H]⁺ | Twisted Conformer 1 | 15.8 | 171.2 |

Vibrational Spectroscopy (Infrared and Raman) for Bond Analysis and Conformational States of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. researchgate.net The spectra arise from the vibrations of specific bonds, and the frequencies of these vibrations are sensitive to the bond's strength and the local chemical environment. americanpharmaceuticalreview.com

For this compound, the IR and Raman spectra are expected to show characteristic bands for the furanone ring, the imine, and the phenyl groups. The conjugated system influences the positions of these bands. For example, the C=O stretching frequency of the lactone is expected to be lower than that of a simple saturated lactone due to conjugation. Similarly, the C=N stretching frequency of the imino group will be affected by its conjugation with both the furanone and phenyl rings.

Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds, providing complementary information to IR. researchgate.net The symmetric vibrations of the phenyl rings and the C=C bonds are often strong in the Raman spectrum. Subtle shifts in vibrational frequencies or the appearance of new bands can indicate the presence of different conformational states or polymorphs, which can be studied by analyzing spectra recorded under varying conditions (e.g., temperature). nih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C-H stretch | Aromatic | 3100-3000 | Medium | Strong |

| C=O stretch | γ-Lactone (conjugated) | 1750-1730 | Strong | Medium |

| C=N stretch | Imine (conjugated) | 1650-1630 | Strong | Medium-Strong |

| C=C stretch | Aromatic & Furanone | 1600-1450 | Medium-Strong | Strong |

| C-O-C stretch | Lactone Ether | 1250-1150 | Strong | Weak |

Electronic and Chiroptical Spectroscopy (UV-Vis, Fluorescence, CD/ORD) for Electronic Transitions and Chiral Properties

Electronic spectroscopy probes the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light. Chiroptical techniques, which rely on the differential interaction of chiral molecules with polarized light, provide stereochemical information. fiveable.me

UV-Vis Spectroscopy: The extensive conjugated system of this compound, which spans both phenyl rings and the furanone core, is expected to give rise to strong absorptions in the UV region. The principal absorptions will correspond to π→π* transitions. nih.gov The substitution of a phenyl group onto the furan (B31954) ring is known to cause a significant bathochromic (red) shift in the absorption maximum compared to the unsubstituted furanone core, due to the extension of the conjugated system. chemicalpapers.com The solvent environment can also influence the position and intensity of these absorption bands.

Fluorescence Spectroscopy: Molecules with rigid, planar, and extended conjugated systems often exhibit fluorescence. This compound possesses these features, suggesting it may be fluorescent. Upon excitation at a wavelength corresponding to its absorption maximum, the molecule could emit light at a longer wavelength (a Stokes shift). The fluorescence quantum yield and emission wavelength would be sensitive to the molecular structure and its environment. researchgate.netmdpi.com Changes in pH or solvent polarity could alter the fluorescence properties due to changes in the electronic structure of the molecule. mdpi.com

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques are used to investigate chiral molecules. libretexts.orgyale.edu The parent molecule, this compound, is achiral and therefore would not exhibit a CD or ORD signal. However, these techniques would be invaluable for the stereochemical analysis of its chiral derivatives. If a chiral center were introduced into the molecule (e.g., on one of the phenyl rings or through a chiral substituent), CD spectroscopy could be used to determine its absolute configuration by comparing experimental spectra with theoretical calculations. Furthermore, if the molecule were to exhibit atropisomerism (chirality due to restricted rotation around a single bond), CD and ORD could be used to study the conformational dynamics and the stability of the different enantiomeric conformers. youtube.com

Table 4: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 5-phenyl-2-furonitriles |

| Carbon Monoxide |

| Argon |

Computational Chemistry and Theoretical Investigations of 5 Phenyl 2 Phenylimino Furan 3 2h One

Electronic Structure Calculations (Density Functional Theory and Ab Initio Methods)

The electronic character of a molecule is paramount in dictating its reactivity, stability, and spectroscopic properties. For 5-Phenyl-2-(phenylimino)furan-3(2H)-one, electronic structure calculations, primarily employing Density Functional Theory (DFT), have been instrumental in delineating its electronic landscape. d-nb.inforesearchgate.net

Molecular Orbital Analysis and Electronic Properties

A fundamental aspect of electronic structure theory is the examination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. nih.gov

In studies of related furanone derivatives, it has been demonstrated that structural modifications, such as the introduction of a phenyl group, significantly influence the energy levels of these orbitals. For instance, computational analyses of 2-(5-Phenyl)-furanone have revealed that such substitutions can lead to more favorable electronic properties and increased reactivity when compared to unsubstituted furanones. ajchem-b.com While specific values for this compound are not extensively documented in publicly available literature, the principles derived from analogous systems suggest that the interplay between the furanone core, the phenyl substituent, and the phenylimino group would create a unique electronic distribution.

The following table, based on generalized findings for phenyl-substituted furanones, illustrates the types of electronic properties that are typically calculated.

| Property | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO; a smaller gap often implies higher reactivity. |

| Ionization Potential | The energy required to remove an electron from a molecule. |

| Electron Affinity | The energy released when an electron is added to a molecule. |

| Global Hardness (η) | A measure of the resistance to change in electron distribution. |

| Global Softness (S) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electronegativity (χ) | The power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a species. |

This table represents typical parameters investigated in computational studies of furanone derivatives. Specific values for this compound would require dedicated theoretical calculations.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform, leading to regions of varying electrostatic potential. Molecular Electrostatic Potential (MEP) maps are visual representations of this charge distribution, where different colors denote areas of positive and negative potential. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net

For molecules containing electronegative atoms like oxygen and nitrogen, such as in this compound, the MEP would be expected to show regions of negative potential (typically colored red) localized around these atoms, indicating their propensity to interact with electrophiles. Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms. The phenyl rings would exhibit a complex potential surface due to the delocalized π-electron system.

Conformational Analysis and Energy Minima Identification of this compound

The three-dimensional structure of a molecule is not static but can exist in various conformations due to rotation around single bonds. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers that separate them.

Torsional Potential Energy Surfaces

The flexibility of this compound arises from the rotation around the single bonds connecting the phenyl groups to the furanone ring and the imino nitrogen. A torsional potential energy surface can be generated by systematically rotating these bonds and calculating the energy at each step. This surface reveals the low-energy conformations and the transition states connecting them. For example, in a related study of [(4-Dimethylamino-2-methyl-5-phenylfuran-3-yl)methyl]diethylmethylazanium iodide, the dihedral angle between the furan (B31954) and phenyl rings was found to be a key structural parameter. researchgate.net

Interconversion Pathways

The pathways for interconversion between different conformers are crucial for understanding the dynamic behavior of the molecule. These pathways typically proceed through the lowest energy transition states on the potential energy surface. The energy barriers associated with these pathways determine the rate at which conformational changes occur at a given temperature. While specific pathways for this compound have not been detailed in available research, they would be a primary focus of any in-depth computational conformational analysis.

Reaction Mechanism Elucidation through Computational Modeling for this compound Transformations

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition state structures, reaction energies, and kinetic parameters. For a molecule like this compound, several types of transformations could be investigated.

For instance, the synthesis of related 2-imino-2,5-dihydrofuran derivatives has been explored, and computational studies could shed light on the mechanistic details of these reactions. researchgate.net One could hypothesize that the imino group could be susceptible to hydrolysis or could participate in cycloaddition reactions. Computational modeling could map out the energy profiles for these potential reaction pathways, identifying the most favorable routes and the structures of any intermediates and transition states. In studies of other furanone derivatives, computational docking has been used to predict binding modes with biological targets, suggesting a potential application for understanding the interactions of this compound in a biological context. nih.gov

Transition State Characterization

Transition state (TS) theory is fundamental to understanding the kinetics of a chemical reaction. A transition state represents a first-order saddle point on the potential energy surface (PES), corresponding to the highest energy barrier along the reaction coordinate. ucsb.edu For reactions involving this compound, such as nucleophilic additions to the furanone ring or reactions at the imino group, computational methods are employed to locate and characterize these transient structures.

The characterization of a transition state is a critical step in elucidating a reaction mechanism. ucsb.edu For instance, in aza-Michael additions, which are analogous to potential reactions of the title compound, the transition state involves the formation of a new carbon-nitrogen bond. auburn.edu DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G(d,p)), are used to optimize the geometry of the proposed TS. nih.gov

A key feature of a successfully located transition state is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate, connecting the reactants and products. For example, in the intramolecular nucleophilic addition of related N-alkylfurylacrylacetamides, the rate-determining step was found to be the nucleophilic attack of the nitrogen anion on the carbon backbone, proceeding through a cyclic ring transition state. nih.gov The imaginary frequency in such a case would correspond to the stretching of the forming C-N bond and the breaking of other relevant bonds.

Table 1: Representative Transition State Parameters for a Model Aza-Michael Addition to a Furanone System (Note: This table is illustrative, based on typical findings for analogous systems, as specific data for this compound is not readily available in the literature.)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Imaginary Frequency | Vibrational mode corresponding to the reaction coordinate. | -200 to -500 cm-1 |

| Forming C-N Bond Length | Distance between the nucleophilic nitrogen and the electrophilic carbon. | 2.0 - 2.5 Å |

| Breaking C=C Bond Length | Elongation of the double bond in the furanone ring. | 1.38 - 1.45 Å |

Energy Barriers and Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state is located and verified, the activation energy (energy barrier) of the reaction can be calculated as the energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate. Computational studies on related furanone reactions have shown that DFT methods can predict energy barriers that correlate well with experimental observations. nih.govresearchgate.net

To confirm that a calculated transition state correctly connects the desired reactants and products on the potential energy surface, an Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.net The IRC path follows the minimum energy pathway from the transition state downhill to the reactant and product energy minima. This analysis ensures that the identified saddle point is indeed the transition state for the specific reaction of interest and not for an alternative rearrangement. researchgate.netresearchgate.net The resulting plot of energy versus reaction coordinate provides a clear profile of the reaction pathway.

For the intramolecular nucleophilic addition of N-alkylfurylacrylacetamides, IRC calculations confirmed that the located transition states connected the reactant anion to the final cyclized product. nih.gov Such analyses can also reveal the presence of intermediates or a stepwise versus concerted mechanism.

Figure 1: Illustrative Reaction Profile from IRC Analysis (This is a generalized representation of a single-step reaction profile.)

Caption: An illustrative energy profile along the intrinsic reaction coordinate. The peak represents the transition state (TS), flanked by the energy minima of the reactants (R) and products (P). The activation energy (ΔG‡) is the energy difference between the reactants and the transition state.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations are widely used to predict NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR). nih.govresearchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govnrel.gov The accuracy of the prediction depends on the chosen functional (e.g., B3LYP, M06-2X, WP04), basis set, and the inclusion of solvent effects, often through a Polarizable Continuum Model (PCM). nih.govgithub.io By comparing the calculated spectra of several possible isomers with experimental data, the correct structure can often be assigned with high confidence. nih.gov

Similarly, harmonic vibrational frequencies can be computed to predict the positions of major peaks in an infrared (IR) spectrum. While harmonic calculations often overestimate frequencies compared to experimental values, they can be improved by applying empirical scaling factors or by performing more computationally expensive anharmonic calculations. researchgate.netresearchgate.net These predicted frequencies are invaluable for assigning specific vibrational modes to observed experimental bands. researchgate.net

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for this compound (Note: This table is a hypothetical example demonstrating the application and typical accuracy of computational predictions, as a direct experimental-computational comparison for this specific molecule is not documented in the searched literature.)

| Parameter | Hypothetical Experimental Value | Hypothetical Calculated Value (DFT/GIAO) | |

|---|---|---|---|

| ¹³C NMR (ppm) | C=O (Carbonyl) | 195.0 | 197.5 |

| C=N (Imino) | 165.0 | 168.2 | |

| ¹H NMR (ppm) | CH₂ (Furanone ring) | 4.80 | 4.75 |

| Aromatic H | 7.20 - 7.60 | 7.15 - 7.65 | |

| IR Frequencies (cm⁻¹) | C=O Stretch | 1750 | 1785 (scaled) |

| C=N Stretch | 1660 | 1685 (scaled) |

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) of this compound Analogues

Quantitative structure-reactivity/property relationship (QSRR/QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity or other properties. nih.gov These models use calculated molecular descriptors to predict the behavior of new, unsynthesized compounds, thereby guiding rational drug design and materials science.

Molecular descriptors are numerical values derived from the chemical structure. For furanone derivatives, these descriptors can be electronic, steric, or thermodynamic in nature. Common descriptors include:

Electronic Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. HOMO and LUMO energies are particularly important for predicting reactivity in pericyclic reactions and nucleophilic/electrophilic attacks. researchgate.net

Topological Descriptors: Molecular connectivity indices, shape indices, and polar surface area (PSA).

Thermodynamic Descriptors: Heat of formation, Gibbs free energy, and logP (partition coefficient).

In studies of related furanone-containing compounds, descriptors such as HOMO-LUMO energies and charge distribution have been shown to be critical in describing the charge transfer and stability within the molecules, which directly relates to their reactivity and biological activity. researchgate.net

Table 3: Key Molecular Descriptors and Their Significance for Furanone Analogues

| Descriptor | Significance | Relevance to Reactivity |

|---|---|---|

| EHOMO (Energy of HOMO) | Represents the ability to donate electrons. | Higher values indicate greater nucleophilicity. |

| ELUMO (Energy of LUMO) | Represents the ability to accept electrons. | Lower values indicate greater electrophilicity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Indicates chemical stability and reactivity. | A smaller gap suggests higher reactivity. researchgate.net |

| Dipole Moment | Measures the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

The Hammett equation is a classic linear free-energy relationship used to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It takes the form:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect (inductive and resonance) of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction. It measures the sensitivity of the reaction to substituent effects. wikipedia.orgyoutube.com

A Hammett analysis for analogues of this compound could involve synthesizing a series of derivatives with different substituents on the 5-phenyl or N-phenyl rings and measuring their reaction rates for a specific transformation (e.g., hydrolysis). Plotting log(k/k₀) against the known σ values for the substituents would yield the ρ value.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state). youtube.com

A negative ρ value indicates that the reaction is accelerated by electron-donating groups (positive charge buildup in the transition state). youtube.com

While a specific Hammett analysis for this compound is not available in the surveyed literature, this approach provides a powerful, established framework for computationally and experimentally probing its reaction mechanisms. The Taft equation is an extension that separates steric and electronic effects, which would be particularly relevant for ortho-substituted analogues where steric hindrance becomes significant. libretexts.org

Advanced Applications and Emerging Research Directions for 5 Phenyl 2 Phenylimino Furan 3 2h One

Role in Complex Organic Synthesis as a Building Block or Intermediate

Synthesis of Natural Product Scaffolds

Furanone cores are present in a variety of natural products. However, no specific natural products have been identified that are synthesized directly from 5-Phenyl-2-(phenylimino)furan-3(2h)-one. The synthesis of furan-containing natural products often involves the construction of the furan (B31954) ring itself as a key step.

Diversification of Heterocyclic Systems

The furan-3(2H)-imine scaffold is a valuable precursor for creating a variety of heterocyclic systems. A novel method has been developed for the synthesis of spiro furan-3(2H)-imine derivatives through the reaction of α,β-unsaturated ketones with aniline (B41778) derivatives. This process involves a 1,4-addition of aniline followed by an intramolecular cyclization. nih.gov Although this research does not specifically utilize this compound, it highlights the potential of the furan-3(2H)-imine core to be transformed into more complex molecular architectures. The synthesis of various substituted furan-3(2H)-imines, such as N,2,2-triphenyl-5-(p-tolyl)furan-3(2H)-imine, has been reported with yields ranging from 34% to 52%. nih.gov

Table 1: Examples of Synthesized Furan-3(2H)-imine Derivatives and Their Yields nih.gov

| Compound Name | Yield (%) |

| N,2,2-triphenyl-5-(p-tolyl)furan-3(2H)-imine | 41 |

| N,2,2-diphenyl-N,5-di-p-tolylfuran-3(2H)-imine | 52 |

| N-(4-methoxyphenyl)-2,2-diphenyl-5-(p-tolyl)furan-3(2H)-imine | 49 |

| N-(4-chlorophenyl)-2,2-diphenyl-5-(p-tolyl)furan-3(2H)-imine | 34 |

This table is based on research on related furan-3(2H)-imine derivatives, not the specific subject compound.

Applications in Materials Science and Engineering

There is no specific research detailing the applications of this compound in materials science. However, the broader family of furan-containing polymers and molecules shows promise in this field.

Precursors for Polymeric Materials

Furan derivatives, such as 2,5-furandicarboxylic acid (FDCA), are considered important bio-based precursors for polymers. nih.gov For instance, dihydro-5-hydroxyl furan-2-one (2H-HBO) has been converted into an acrylic monomer and polymerized. researchgate.net While these examples establish the potential of the furan scaffold in polymer science, there are no available studies on the use of this compound as a monomer or polymer precursor.

Components in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Solar Cells)

Research into furan-phenylene co-oligomers has demonstrated their potential in organic optoelectronics due to their high charge mobility and bright luminescence. researchgate.net Specifically, furan/phenylene co-oligomer single crystals are being investigated for their use in printable organic optoelectronics. researchgate.net Thiophene and furan-containing pyrazoline luminescent materials have also been synthesized for optoelectronic applications. researchgate.net However, there is no direct research linking this compound to applications in OLEDs or solar cells.

Catalytic Roles of this compound and Its Derivatives

The catalytic potential of this compound and its analogs is an emerging field of study. The unique electronic and structural features of this molecule, combining a furanone core with an imine functionality, suggest possibilities for its use in both metal-catalyzed and organocatalytic reactions.

While the direct application of this compound as a ligand in metal-catalyzed reactions is not yet extensively documented in the literature, its molecular structure contains potential coordination sites. The nitrogen atom of the imine group and the oxygen atom of the carbonyl group could chelate to a metal center, influencing the metal's electronic properties and steric environment.

However, the more established role of metal catalysis is in the synthesis of the furanone core itself. Transition metals such as palladium, rhodium, gold, and copper are instrumental in forming the furanone ring from various acyclic precursors. organic-chemistry.orgresearchgate.net These reactions often exhibit high efficiency and selectivity under mild conditions. For instance, palladium-catalyzed cross-coupling reactions are effectively used to introduce substituents at the C4 position of the furanone ring. ysu.am The Suzuki-Miyaura reaction, catalyzed by palladium complexes, has been employed to synthesize 5-phenyl-2-furaldehyde, a precursor to related furan derivatives. researchgate.net Similarly, gold and copper catalysts are used for the cycloisomerization of alkynyl ketones and other precursors to yield substituted furanones. organic-chemistry.orgresearchgate.net

| Catalyst System | Reaction Type | Precursor Type | Reference |

|---|---|---|---|

| Pd(0) complexes | Coupling-Cyclization | Organic halides and 1,2-allenyl ketones | researchgate.net |

| Rh(II)/Pd(0) | Cyclization/Allylic Alkylation | α-diazo-δ-keto-esters | organic-chemistry.org |

| (p-CF3C6H4)3PAuCl/AgOTf | Cyclization | γ-hydroxyalkynones | organic-chemistry.org |

| CuI | Cycloisomerization | Alkynyl ketones | researchgate.net |

| Pd(dppf)Cl2 | Cross-Coupling (Suzuki) | 4-Tosyl-2(5H)-furanone and boronic acids | ysu.am |

The use of this compound as an organocatalyst is a largely unexplored area. Organocatalysis relies on small organic molecules to accelerate chemical reactions. Given the structure of the target compound, particularly the imine moiety, it could theoretically participate in reactions such as iminium ion catalysis. This potential, however, remains to be investigated through dedicated research. The development of furanone-based organocatalysts could open new synthetic pathways, leveraging the scaffold's inherent chirality and functionality. For example, research into the synthesis of furan derivatives has sometimes utilized organocatalysts, such as using lactic acid to catalyze the formation of pyrrole (B145914) and furan derivatives, demonstrating the principle of using small organic molecules in furan chemistry. ijsrst.com

Future Research Avenues and Unexplored Potentials of this compound